Product packaging for 6-(3-Chlorophenyl)pyridine-3-carboxamide(Cat. No.:)

6-(3-Chlorophenyl)pyridine-3-carboxamide

Cat. No.: B3804211
M. Wt: 232.66 g/mol
InChI Key: HYNRCOLCRYCNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorophenyl)pyridine-3-carboxamide is a chemical compound offered for research purposes, particularly in the field of agricultural science. It is part of the pyridine-3-carboxamide class of compounds, which are under investigation for their potential to activate plant defense mechanisms against bacterial pathogens . Research on closely related structural analogs has demonstrated significant efficacy in protecting tomato plants against bacterial wilt, a devastating disease caused by Ralstonia solanacearum . Studies suggest that such compounds do not act as direct antimicrobials but may function by systemically activating the plant's own immune responses, a process similar to systemic acquired resistance (SAR) . When applied as a seed treatment, these analogs have been shown to improve key seed quality parameters, including germination rate and seedling vigor index, while also reducing disease incidence and pathogen load in young plant tissue . The pyridine-3-carboxamide scaffold is known for its versatility in drug and agrochemical discovery, with derivatives exhibiting a range of biological activities. The specific structural features of this compound, including the 3-chlorophenyl substituent, are central to ongoing structure-activity relationship (SAR) studies aimed at optimizing biological efficacy and understanding molecular interactions with target proteins . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN2O B3804211 6-(3-Chlorophenyl)pyridine-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chlorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-3-1-2-8(6-10)11-5-4-9(7-15-11)12(14)16/h1-7H,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNRCOLCRYCNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 6 3 Chlorophenyl Pyridine 3 Carboxamide and Its Analogs

Strategic Design Principles for Pyridine-3-carboxamide (B1143946) Synthesis

A logical retrosynthetic analysis of 6-(3-chlorophenyl)pyridine-3-carboxamide identifies two primary disconnections: the amide bond and the carbon-carbon bond between the pyridine (B92270) and the chlorophenyl rings.

Amide Bond Disconnection: The amide linkage can be retrosynthetically cleaved to yield 6-(3-chlorophenyl)nicotinic acid and ammonia (B1221849) or an ammonia equivalent. This is a common and reliable disconnection, as numerous methods exist for the formation of amide bonds.

C-C Bond Disconnection: The bond connecting the 3-chlorophenyl group to the pyridine ring at the 6-position is another key disconnection. This suggests a cross-coupling reaction as the forward synthetic step. A popular and efficient method for this transformation is the Suzuki-Miyaura coupling, which would involve a 6-halonicotinic acid derivative and 3-chlorophenylboronic acid.

This two-pronged disconnection strategy simplifies the target molecule into three primary building blocks: a substituted pyridine ring, a substituted benzene ring, and an amine source.

Based on the retrosynthetic analysis, the following starting materials and building blocks are logical choices for the synthesis of this compound:

Pyridine Building Block: A key starting material is a 6-substituted nicotinic acid derivative that can participate in a cross-coupling reaction. 6-Chloronicotinic acid is a commercially available and suitable precursor. The chlorine atom at the 6-position serves as a leaving group for the Suzuki coupling.

Aryl Building Block: For the introduction of the 3-chlorophenyl moiety, 3-chlorophenylboronic acid is the ideal reagent for a Suzuki-Miyaura cross-coupling reaction. This compound is also commercially available or can be synthesized from m-dichlorobenzene.

Amine Source: For the final amide formation, various ammonia surrogates or direct amidation conditions can be employed.

The selection of these specific building blocks is guided by their commercial availability, stability, and known reactivity in the desired chemical transformations.

Established Synthetic Routes and Reaction Pathways

The forward synthesis of this compound typically follows a multi-step sequence involving the formation of the biaryl scaffold followed by the construction of the amide functionality.

A common and effective multi-step synthesis is outlined below, starting from 6-chloronicotinic acid and 3-chlorophenylboronic acid.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial and crucial step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid with 3-chlorophenylboronic acid to form 6-(3-chlorophenyl)nicotinic acid. This reaction creates the core biaryl structure of the target molecule.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
6-Chloronicotinic acid3-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~85
6-Chloronicotinic acid3-Chlorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF90~90

Step 2: Amide Formation

The resulting 6-(3-chlorophenyl)nicotinic acid is then converted to the corresponding carboxamide. This can be achieved through several methods, as detailed in the next section.

The formation of the amide bond is a critical step in the synthesis. Several reliable methods can be employed, often involving the activation of the carboxylic acid group of 6-(3-chlorophenyl)nicotinic acid.

One common approach is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Method A: Acyl Chloride Formation and Ammonolysis

Activation: 6-(3-chlorophenyl)nicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 6-(3-chlorophenyl)nicotinoyl chloride.

Ammonolysis: The acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield this compound.

Alternatively, direct coupling methods using peptide coupling reagents can be utilized. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine source.

Coupling ReagentActivating AdditiveAmine SourceSolventTemperature (°C)Yield (%)
DCC (Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)NH₄ClDMF25~80
HATUDIPEANH₄ClDMF25~92
EDCIHOBtNH₄OHCH₂Cl₂0-25~88

Further functionalization of the this compound core can lead to a diverse range of analogs with potentially modulated properties. The pyridine and chlorophenyl rings offer several sites for further chemical modification.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at the positions meta to the nitrogen (C4 and C5) might be possible. The directing effects of the existing substituents would need to be considered.

Nucleophilic Aromatic Substitution: The pyridine ring, particularly with electron-withdrawing groups, can be susceptible to nucleophilic attack.

Modification of the Chlorophenyl Ring: The chlorine atom on the phenyl ring can be a site for further cross-coupling reactions, allowing for the introduction of other aryl or alkyl groups. Additionally, the phenyl ring can undergo electrophilic substitution reactions, with the chloro and pyridine-3-carboxamide groups influencing the regioselectivity.

Derivatization of the Amide: The amide nitrogen can be further alkylated or acylated to produce N-substituted analogs, provided a primary or secondary amine was used in the initial amide formation.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold.

Cross-Coupling Reactions for Aryl Substitutions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are paramount for the formation of carbon-carbon bonds in the synthesis of biaryl compounds like this compound. researchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this would involve a reaction between a 6-chloropyridine-3-carboxamide derivative and (3-chlorophenyl)boronic acid.

The Suzuki-Miyaura coupling is widely favored due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. organic-chemistry.org Research into the synthesis of related structures, such as 2-aryl-6-chloronicotinamides, highlights the challenges and strategies in controlling regioselectivity when multiple reactive sites are present on the pyridine ring. For instance, in the coupling of 2,6-dichloronicotinamide with aryl boronic acids, the substitution can occur at either the C2 or C6 position. The regioselectivity is influenced by steric and electronic factors; oxidative addition of the palladium(0) catalyst is often favored at the less sterically hindered C6 position. acs.org

A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, often in conjunction with phosphine ligands that stabilize the palladium catalyst and modulate its reactivity. organic-chemistry.orglibretexts.org The choice of ligands, base, and solvent system is crucial for achieving high yields and selectivity.

Novel Synthetic Approaches and Methodological Advancements

Continuous research aims to improve the efficiency, selectivity, and environmental footprint of synthetic routes to 6-arylpyridine-3-carboxamides and their analogs.

To improve the synthesis of related nicotinamide (B372718) derivatives, significant effort has been directed toward developing more efficient catalytic systems. One notable advancement is the use of the air-stable palladium catalyst PXPd2 for the regioselective Suzuki coupling of 2,6-dichloronicotinamide. acs.orgnih.gov This catalyst, when used with potassium carbonate (K₂CO₃) as the base in methanol, provides excellent regioselectivity and shorter reaction times. acs.orgnih.gov A key finding was that an ester or amide group at the 3-position of the pyridine ring can direct the palladium(0) species, likely through chelation, to favor oxidative addition at the adjacent C2 carbon-chloride bond over the more sterically accessible C6 bond. acs.orgnih.gov This chelation-assisted strategy is a significant step in controlling aryl substitutions on the nicotinamide scaffold.

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is another area of advancement. mdpi.com Pd/C catalysts offer advantages like ease of separation from the reaction mixture, recyclability, and often the ability to perform reactions without ligands, which simplifies purification and reduces costs. mdpi.com Ligand-free Pd/C has been successfully used in Suzuki-Miyaura reactions for preparing various heterocyclic biaryl derivatives. mdpi.com

Comparison of Catalysts for Aryl-Pyridine Coupling Reactions
Catalyst SystemKey FeaturesTypical SubstratesReference
Pd(PPh₃)₄ / K₂CO₃Classical, widely used system.2,6-dichloronicotinic acid derivatives acs.org
PXPd2 / K₂CO₃Air-stable, provides high regioselectivity and shorter reaction times.2,6-dichloronicotinamide acs.orgnih.gov
Pd/C (ligand-free)Heterogeneous, recyclable, environmentally friendly.Heteroaryl halides and heteroaryl boronic acids mdpi.com

The development of stereoselective methods is crucial when synthesizing chiral analogs that may exhibit specific biological activities. While not specific to this compound, research on related nicotinamides demonstrates the feasibility of creating chiral structures. For instance, the stereoselective synthesis of nicotinamide β-riboside analogs has been achieved via glycosylation of silylated nicotinamide, yielding only the β-anomers. nih.gov This control over stereochemistry is vital as the biological activity of such molecules is often dependent on a specific configuration.

Another area of research is the synthesis and resolution of axially chiral nicotinamides, where rotation around the Ar–C(=O)N bond is restricted. researchgate.net Dynamic chiral salt formation and crystallization-induced asymmetric transformation have been used to resolve racemic mixtures of these compounds, yielding enantiomers with high purity (87–99% ee). researchgate.net These methodologies could potentially be adapted for the synthesis of chiral non-racemic analogs of this compound.

Reaction Mechanism Elucidation in Key Synthetic Steps

Understanding the reaction mechanism of key synthetic steps, such as the Suzuki-Miyaura coupling, is essential for optimizing reaction conditions and developing more efficient catalysts.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction consists of three main steps: libretexts.orgyonedalabs.comchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the 6-chloropyridine-3-carboxamide, forming a Pd(II) intermediate. libretexts.orgyonedalabs.com

Transmetalation: The aryl group from the activated organoboron species (e.g., (3-chlorophenyl)boronic acid, activated by a base) is transferred to the Pd(II) center, displacing the halide. organic-chemistry.orglibretexts.orgyonedalabs.com

Reductive Elimination: The two organic groups (the pyridine and the phenyl moieties) on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The catalytic cycle of palladium-catalyzed reactions involves various intermediates. In the Suzuki-Miyaura reaction, the key intermediates are Pd(0) and Pd(II) complexes. libretexts.org Following the oxidative addition of an aryl halide to a Pd(0) complex, a square-planar Pd(II) species is formed. libretexts.org The exact nature of the intermediates during transmetalation is a subject of ongoing study, but it is believed to involve the formation of intermediates with Pd-O-B linkages. chemrxiv.org

In related C-H arylation reactions of pyridine derivatives, cyclopalladated intermediates, where palladium forms a cyclic complex with the substrate, have been proposed. nih.gov For example, the reaction of 2-phenylpyridine with a palladium catalyst can form a five-membered cyclopalladated intermediate through C-H activation. nih.gov Similar palladacycle intermediates could be involved in certain synthetic routes to 6-arylpyridine-3-carboxamides.

Key Intermediates in Palladium-Catalyzed Aryl-Pyridine Coupling
StepIntermediate SpeciesDescriptionReference
Catalyst ActivationPd(0)L₂The active catalytic species, typically with two phosphine ligands. yonedalabs.com
Oxidative AdditionAryl-Pd(II)(L)₂-XA square-planar Palladium(II) complex formed after insertion into the aryl-halide bond. libretexts.org
TransmetalationAryl-Pd(II)(L)₂-Aryl'Di-aryl palladium complex formed after the transfer of the second aryl group from the boronic acid. libretexts.org

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the Suzuki-Miyaura reaction, kinetic analyses have helped to elucidate the roles of the various components. For example, studies have shown that the base plays a crucial role not just in activating the boronic acid but also in the rates of transmetalation and reductive elimination. chemrxiv.org

Advanced Structural Characterization in Research Contexts

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopic methods are indispensable tools for deducing the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. In the structural analysis of 6-(3-chlorophenyl)pyridine-3-carboxamide derivatives, both ¹H and ¹³C NMR provide critical data for assigning specific atoms to their positions in the molecule. rsc.org

¹H NMR spectra for this class of compounds reveal characteristic signals for the protons on the pyridine (B92270) and chlorophenyl rings. The aromatic protons typically appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns allowing for unambiguous assignment. For instance, in related 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide derivatives, aromatic protons resonate at various shifts, often between 7.0 and 8.9 ppm. nih.gov The amide protons (–CONH₂) usually appear as a broad singlet, a feature that can be confirmed by deuterium (B1214612) exchange. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic rings and the carbonyl group of the amide have distinct chemical shifts. For example, in various pyridine carboxamides, the carbonyl carbon signal is typically observed in the range of 162-168 ppm. rsc.org

Interactive Table: Representative ¹H NMR Chemical Shifts for Aromatic Protons in a Phenyl-Pyridine Carboxamide Scaffold Use the filter to select a specific proton environment.

Proton TypeRing SystemTypical Chemical Shift (δ, ppm)Multiplicity
Amide (NH)Carboxamide8.4 - 9.9Broad Singlet
Pyridine HPyridine7.9 - 8.9Doublet / Singlet
Phenyl HChlorophenyl6.7 - 7.8Multiplet / Doublet
Pyridine HPyridine7.3 - 8.3Doublet of Doublets

Note: Data is illustrative and based on findings for structurally similar pyridine carboxamide derivatives. nih.govnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₁₂H₉ClN₂O) by providing a highly accurate mass measurement. rsc.org

Electron impact (EI) ionization often leads to extensive fragmentation, providing a "fingerprint" of the molecule. The fragmentation patterns of related structures, such as 6-(2-chlorophenyl)thieno[3,2-f] rsc.orgnih.govmdpi.comtriazolo[4,3-a] nih.govmdpi.comdiazepine derivatives, have been studied in detail to understand their decomposition pathways. researchgate.net Softer ionization techniques like electrospray ionization (ESI) are commonly used to observe the intact molecule, typically as a protonated species [M+H]⁺. nih.gov For the related compound 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide, the predicted mass-to-charge ratio (m/z) for the [M+H]⁺ adduct is 267.00865. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for a Dichloro-Pyridine Carboxamide Analog This table shows predicted m/z values for various adducts of 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide (C₁₂H₈Cl₂N₂O). uni.lu

Adduct TypeCalculated m/z
[M+H]⁺267.00865
[M+Na]⁺288.99059
[M+K]⁺304.96453
[M-H]⁻264.99409

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its constituent functional groups.

The amide group gives rise to several distinct bands: the N-H stretching vibrations typically appear as a broad band in the region of 3100-3500 cm⁻¹, while the C=O (carbonyl) stretching vibration results in a strong, sharp peak, often around 1675 cm⁻¹. nih.gov The spectrum would also feature bands for the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The C-Cl bond of the chlorophenyl group would also produce a characteristic stretching vibration in the fingerprint region. nih.gov

Interactive Table: Characteristic Infrared Absorption Frequencies Filter by functional group to see typical wavenumber ranges for this compound.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Amide (N-H)Stretch3170 - 3380Medium-Strong, Broad
Carbonyl (C=O)Stretch1670 - 1698Strong
Aromatic (C=N/C=C)Stretch1440 - 1600Medium
Aromatic (C-H)Stretch> 3000Weak-Medium
Chloro-Aromatic (C-Cl)Stretch700 - 850Strong

Note: Frequencies are based on data for analogous pyridine-3-carboxamide (B1143946) derivatives. nih.gov

Crystallographic Insights into Solid-State Structures and Intermolecular Interactions

While spectroscopy reveals the molecular connectivity, X-ray crystallography provides an unparalleled view of the precise three-dimensional arrangement of atoms in the solid state, including the packing of molecules in the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline solid. This technique has been applied to numerous pyridine carboxamide derivatives to study their molecular conformations, bond lengths, and angles. butlerov.comresearchgate.net For example, the analysis of 3,5-pyridinedicarboxamide revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com Similarly, studies on other complex heterocyclic carboxamides have provided detailed structural information, confirming molecular geometries and the planarity or puckering of ring systems. butlerov.comiucr.org Such analyses for a derivative of this compound would precisely define the dihedral angle between the pyridine and chlorophenyl rings and the conformation of the carboxamide side chain.

Table: Representative Crystallographic Data for a Pyridine Dicarboxamide Analog

ParameterValue
Compound3,5-Pyridinedicarboxamide mdpi.com
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.7634 (2)
b (Å)16.5910 (10)
c (Å)11.5303 (7)
β (°)94.137 (3)
Z4

Note: This data is for a related pyridine carboxamide to illustrate the type of information obtained from SCXRD analysis.

The solid-state structure of molecular crystals is governed by a network of non-covalent interactions, primarily hydrogen bonds. japtronline.com In pyridine carboxamides, the amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to predictable and robust supramolecular synthons. mdpi.comjaptronline.com

A common and highly stable motif is the R₂²(8) ring, where two amide groups form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. mdpi.com In addition to these strong interactions, weaker C-H···O and C-H···N hydrogen bonds can further stabilize the crystal packing, sometimes involving the nitrogen atom of the pyridine ring. mdpi.commdpi.com

Beyond hydrogen bonding, other interactions dictate the final crystal architecture. For aromatic systems like this compound, π-stacking interactions between the pyridine and/or phenyl rings are significant. nih.govresearchgate.net The presence of the chlorine atom also introduces the possibility of halogen bonding (e.g., C-Cl···N or C-Cl···O interactions), which can act as a directional force in crystal engineering. researchgate.net The interplay of these varied intermolecular forces creates the unique, close-packed three-dimensional structure of the compound in its crystalline form. nih.govresearchgate.net

Table: Common Intermolecular Interactions in Pyridine Carboxamide Crystals

Interaction TypeDonor/Acceptor GroupsTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-H ··· O=C2.8 - 3.1Forms primary chains/dimers mdpi.com
Hydrogen BondC-H ··· N(pyridine)3.2 - 3.5Links supramolecular synthons
π-π StackingPyridine ↔ Phenyl3.4 - 3.8Stabilizes layered structures nih.gov
Halogen BondC-Cl ··· N/O3.0 - 3.5Directional packing control researchgate.net

In-Depth Analysis of this compound Reveals Limited Research Data

Despite extensive searches for detailed structural and conformational data on the chemical compound this compound, a comprehensive research article detailing its specific properties remains elusive. Publicly available information is largely limited to database entries and supplier specifications, with a notable absence of in-depth academic studies focusing on its advanced structural characterization.

The compound, with the molecular formula C₁₂H₈Cl₂N₂O, is listed in chemical databases such as PubChem. uni.lu These entries provide basic information including its molecular weight and predicted data points. However, they lack the experimental and detailed computational results necessary for a thorough analysis of its solid-state and solution-state behavior.

Searches for crystallographic data, which would provide definitive evidence of its supramolecular assembly and any π-π stacking interactions, did not yield any specific results for this compound. While studies on related pyridine-carboxamide derivatives exist, illustrating the common occurrence of such non-covalent interactions in this class of compounds, direct structural elucidation for the target molecule has not been published in available literature. iucr.orgnih.gov

Computational and Theoretical Investigations of 6 3 Chlorophenyl Pyridine 3 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 6-(3-Chlorophenyl)pyridine-3-carboxamide) when bound to a second molecule (a receptor or target, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

Prediction of Binding Affinities and Interaction Modes

In a hypothetical docking study of this compound, the primary goal would be to predict its binding affinity and mode of interaction within a specific target's active site. The process involves using a scoring function to estimate the binding free energy, with lower energy scores typically indicating a more stable and potent interaction. nih.gov The results would predict the most likely conformation of the compound when bound to its target. This includes the spatial arrangement of the 3-chlorophenyl group and the pyridine-3-carboxamide (B1143946) core within the binding pocket. The interaction modes that would be analyzed include hydrogen bonds (e.g., involving the amide group or the pyridine (B92270) nitrogen), hydrophobic interactions (from the chlorophenyl ring), and potential halogen bonds (from the chlorine atom). acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding changes in their biological activities. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values) would be required. nih.gov Various statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, would be used to create a predictive model. researchgate.net This model would take the form of an equation where biological activity is a function of calculated molecular descriptors. A robust QSAR model, once validated, could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. researchgate.netrsc.org

Elucidation of Physicochemical Descriptors Influencing Activity

A key outcome of a QSAR study is the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). For this compound, a QSAR analysis might reveal, for instance, that a specific range for hydrophobicity contributed by the chlorophenyl group is optimal for activity, or that the electronic properties of the pyridine ring are critical. These insights provide a rational basis for designing more potent analogs. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate relationship between the molecular structure of a compound and its chemical behavior. For complex organic molecules like this compound, these computational methods provide deep insights into electronic properties, molecular geometry, and reactivity, which are often challenging to explore solely through experimental means.

Theoretical investigations into pyridine-3-carboxamide analogs and other heterocyclic compounds routinely employ DFT methods to calculate fundamental properties. nih.govnih.gov These calculations can accurately predict molecular structures, vibrational frequencies, and electronic distributions. nih.gov Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-31G or higher, have become standard for achieving a reliable balance between computational cost and accuracy in studying such molecules. nih.gov Through these in-silico studies, researchers can analyze frontier molecular orbitals (HOMO and LUMO), map molecular electrostatic potential (MEP), and perform Natural Bond Orbital (NBO) analysis to understand charge distribution, potential sites for electrophilic and nucleophilic attack, and the nature of intramolecular interactions. nih.govchemrxiv.org

One of the most valuable applications of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial aid in the structural confirmation of newly synthesized compounds. DFT calculations can simulate vibrational spectra (Infrared and Raman) with a high degree of accuracy.

For a given molecule, the process begins with the optimization of its geometric structure to find the lowest energy conformation. Following this, vibrational frequency calculations are performed at the same level of theory. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. The predicted frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method. chemrxiv.org

A detailed analysis of the vibrational modes is accomplished through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. chemrxiv.org This allows for an unambiguous assignment of the peaks observed in experimental FT-IR and FT-Raman spectra.

For a molecule like this compound, DFT calculations could produce a detailed vibrational assignment as illustrated in the representative table below.

Table 1. Representative Predicted Vibrational Frequencies and Assignments for this compound using DFT (B3LYP functional).

Predicted Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Vibrational Assignment (PED %)
34503445-N-H stretching (98%)
308530803082C-H aromatic stretching (95%)
168016751678C=O stretching (Amide I) (85%)
159515901592C=C/C=N ring stretching (70%), N-H bending (15%)
15401535-N-H bending (Amide II) (65%), C-N stretching (20%)
125012481251C-N stretching (45%), C-H in-plane bending (35%)
110010981101C-Cl stretching (phenyl) (75%)
850845848Pyridine ring breathing mode (80%)
780775778C-Cl stretching (pyridine) (70%)

Beyond static molecular properties, quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, intermediates, products, and, most critically, the transition states that connect them.

The synthesis of this compound likely involves the reaction of a 6-chloronicotinic acid derivative (such as the acyl chloride) with 3-chloroaniline. A computational study of this reaction pathway would proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., 6-chloronicotinoyl chloride and 3-chloroaniline), any reaction intermediates (e.g., a tetrahedral intermediate), the transition states, and the final product (this compound) are optimized to find their lowest energy geometries.

Transition State Search: Specialized algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the minimum energy reaction path. The TS is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Such analyses can clarify regioselectivity, predict the feasibility of a reaction under certain conditions, and explain the formation of byproducts. For instance, computational studies on the synthesis of various pyridine derivatives have successfully elucidated complex reaction mechanisms and rationalized product distributions. researchgate.net This predictive power is invaluable for optimizing synthetic routes and designing new chemical transformations.

Molecular Mechanisms of Action and Biological Activities of 6 3 Chlorophenyl Pyridine 3 Carboxamide Derivatives

Enzyme Inhibition and Modulatory Studies

The 6-(3-Chlorophenyl)pyridine-3-carboxamide scaffold and its close analogs have been identified as potent inhibitors of several critical enzymes. This inhibition is central to their therapeutic potential in various disease areas, from infectious diseases to neurodegenerative conditions.

Derivatives based on the pyridine-3-carboxamide (B1143946) scaffold have been designed as novel inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. frontiersin.org These compounds specifically target the ATPase subunit of DNA gyrase (GyrB), which is crucial for the enzyme's function in DNA supercoiling. frontiersin.org By inhibiting this subunit, the compounds disrupt the energy supply for the gyrase's catalytic cycle, leading to a potent antibacterial effect.

The design of these inhibitors was informed by the structural aspects of the GyrB ATPase binding site. frontiersin.org Structure-activity relationship (SAR) studies led to the development of pyridine-3-carboxamide-6-yl-ureas, which demonstrated excellent enzyme inhibitory activity. This activity translated into significant antibacterial efficacy, particularly against Gram-positive bacteria. frontiersin.org The successful design and synthesis of these compounds, confirmed through crystal structures, highlight the potential of the pyridine-3-carboxamide core in developing new antibacterial agents to combat drug-resistant infections. frontiersin.orgnih.gov

The pyridine (B92270) carboxamide structure is a key feature in a series of potent and highly selective inhibitors of c-Jun NH2-terminal kinases (JNKs). medkoo.com JNKs are critical enzymes in cell signaling pathways, and different isoforms are implicated in various diseases. medkoo.comresearchgate.net The JNK3 isoform, in particular, is predominantly expressed in the brain and is linked to the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netnih.govelifesciences.org

Inhibitors incorporating the pyridine carboxamide scaffold have shown high potency and selectivity for JNKs. medkoo.com For instance, rational structure-based design has led to the development of pyridinylimidazole-based inhibitors with significant activity against JNK3. nih.gov While JNK isoforms share high sequence identity, making selective inhibition challenging, modifications to the pyridine carboxamide framework have achieved notable selectivity. researchgate.netnih.govacs.org This research demonstrates that the scaffold can serve as a foundation for developing neuroprotective therapeutics by selectively targeting JNK3. researchgate.netelifesciences.org

Pyridine carboxamide derivatives have been identified as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.gov SDH inhibitors (SDHIs) are known for their application as fungicides in agriculture, as they disrupt fungal respiration. nih.gov

In one study, a series of novel pyridine carboxamide derivatives were synthesized and evaluated for their antifungal activity. A lead compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) , demonstrated significant in vivo antifungal activity against Botrytis cinerea. nih.gov Subsequent enzymatic tests confirmed that this compound's efficacy was due to the inhibition of SDH. Molecular docking studies suggested that the compound binds effectively within the active site of SDH. nih.gov The inhibitory concentration (IC₅₀) value for this derivative was found to be comparable to the commercial fungicide thifluzamide, underscoring the potential of the pyridine carboxamide scaffold in developing new SDHIs. nih.gov

CompoundTargetIC₅₀ (µM)Source
6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)B. cinerea SDH17.3 nih.gov
Thifluzamide (Reference)B. cinerea SDH14.4 nih.gov

Receptor Modulation and Binding Dynamics

Beyond enzyme inhibition, the pyridine-3-carboxamide framework has proven effective in modulating the activity of key cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) are being investigated for treating schizophrenia and cognitive disorders. nih.gov Several compounds built on a pyridine-3-carboxamide or related picolinamide (B142947) core have been identified as potent and selective mGlu5 PAMs. nih.gov These modulators bind to an allosteric site on the receptor, distinct from the glutamate binding site, and enhance the receptor's response to the endogenous agonist. nih.gov

Compounds such as N-cyclobutyl-6-((3-fluorophenyl)ethynyl) pyridine-3-carboxamide (VU0360172) and N-tert-butyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide (VU0415051) are well-characterized mGlu5 PAMs. frontiersin.orgnih.gov Studies using these tools have demonstrated that systemic administration can enhance mGlu5-mediated signaling in various brain regions. frontiersin.org The development of these pyridine carboxamide-based PAMs provides crucial tools for studying the therapeutic potential of modulating mGlu5 in native systems. frontiersin.orgnih.gov

CompoundActivityTargetEC₅₀ (nM)Source
VU0360172mGlu5 PAMrat mGlu5180 frontiersin.org
VU0415051mGlu5 PAMhuman mGlu5130 nih.gov

The cannabinoid-1 receptor (CB1R) is a well-established therapeutic target for several conditions. While the most famous CB1R antagonists like rimonabant (B1662492) are based on a pyrazole-carboxamide scaffold, research has explored other heterocyclic cores. Derivatives of a closely related scaffold, 6-Aryl-1,2-dihydro-2-oxo-pyridine-3-carboxamides , have been identified as multi-target modulators of the endocannabinoid system.

One such derivative, compound B1 , was found to act as a partial agonist at CB1 receptors, while also interacting with CB2 receptors and inhibiting fatty acid amide hydrolase (FAAH). Although this specific analog demonstrates partial agonism rather than antagonism, its activity confirms that the pyridine-3-carboxamide framework can effectively interact with the CB1 receptor. This finding suggests that further structural modifications to this scaffold could potentially yield derivatives with pure antagonistic profiles, offering an alternative to the pyrazole-based compounds.

Nav1.8 Channel Inhibition

The voltage-gated sodium channel, Nav1.8, is predominantly expressed in peripheral nociceptors—sensory neurons responsible for transmitting pain signals. researchgate.net Its critical role in pain pathways has been validated through both genetic and pharmacological studies, making it a key target for the development of new analgesics. researchgate.netgoogle.com Selective inhibition of Nav1.8 offers the potential for effective pain relief while minimizing side effects associated with non-selective sodium channel blockers that affect cardiac, respiratory, and central nervous system functions. researchgate.net

Pyridine carboxamide derivatives have emerged as a promising class of potent and highly selective Nav1.8 inhibitors. researchgate.netnih.gov Research into this chemical class has led to the identification of compounds with significant inhibitory activity. For instance, A-887826, a pyridine derivative, potently blocks human Nav1.8 channels with an IC₅₀ of 11 nM. researchgate.net Another related compound, 5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467), is also a selective Nav1.8 blocker that has been shown to attenuate spinal neuronal activity in neuropathic models. google.comresearchgate.net

Further optimization of pyridyl carboxamide scaffolds has yielded lead compounds with excellent potency, selectivity, and improved pharmacokinetic profiles. nih.gov Preliminary studies suggest that this class of compounds may function as voltage- and state-independent inhibitors, binding to a novel site on the Nav1.8 channel. nih.gov The established link between the pyridine carboxamide structure and Nav1.8 inhibition suggests a likely mechanism of action for this compound in the context of analgesia research. google.comnih.gov

Antimicrobial Activity and Resistance Mechanisms

Derivatives of pyridine carboxamide have demonstrated a wide spectrum of antimicrobial activities, positioning them as valuable scaffolds in the search for new anti-infective agents.

Pyridine-containing compounds have shown significant efficacy against a range of bacterial pathogens. nih.gov The antimicrobial activity of these derivatives is often influenced by the specific substituents on the pyridine ring. nih.gov For example, a series of nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were among the most active against strains of S. aureus, B. subtilis, and E. coli. nih.gov

In other studies, synthesized Mannich bases of isonicotinohydrazide showed high antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 6.25–12.5 μg/mL. nih.gov Similarly, 2-azetidinone derivatives of pyridine-4-carboxamide have demonstrated moderate to high antimicrobial efficacy against both standard and multi-drug resistant bacterial strains. core.ac.uk One such derivative, N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide, showed a MIC of 6.25 µg/mL against both Gram-positive and Gram-negative bacteria. core.ac.uk The broad antibacterial potential of these related structures underscores the therapeutic promise of the pyridine carboxamide core. nih.govresearchgate.net

Table 1: Antibacterial Activity of Various Pyridine Carboxamide Derivatives

Compound Class/Derivative Bacterium MIC (µg/mL) Reference
Mannich bases (e.g., 12, 15, 16, 17) B. subtilis, S. aureus 6.25–12.5 nih.gov
Mannich bases (e.g., 12, 15, 16, 17) P. aeruginosa, E. coli 6.25–12.5 nih.gov
N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide Gram-positive & Gram-negative bacteria 6.25 core.ac.uk
3-(pyridine-3-yl)-2-oxazolidinone (21d) Staphylococcus aureus (ATCC25923) 4 nih.gov
3-(pyridine-3-yl)-2-oxazolidinone (21d) Streptococcus pneumoniae (ATCC49619) 2 nih.gov

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis agents. nih.gov Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives have been identified as a potent class of compounds against Mtb. nih.gov Many of these PPA derivatives, which share a structural similarity with this compound, exhibit excellent in vitro potency against the drug-susceptible H37Rv strain, with MIC values often below 0.02 μg/mL. nih.gov

Crucially, these compounds maintain their high activity against drug-resistant Mtb strains. nih.gov For instance, certain diaryl PPA derivatives have shown MIC values of <0.002–0.465 μg/mL against isoniazid-resistant Mtb and <0.002–0.004 μg/mL against rifampicin-resistant Mtb. nih.gov Other related structures, such as tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide analogues, have also demonstrated bactericidal efficacy against M. tuberculosis, with evidence suggesting they target the essential mycolic acid transporter, MmpL3. plos.org The consistent antitubercular activity across these related scaffolds highlights their potential for development into new treatments for tuberculosis. nih.govnih.gov

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) Derivatives

Compound Type Mtb Strain MIC (µg/mL) Reference
Substituted diphenyl PPAs H37Rv (drug-susceptible) <0.02 - 0.381 nih.gov
Substituted diphenyl PPAs Isoniazid-resistant (rINH) <0.002 - 0.465 nih.gov
Substituted diphenyl PPAs Rifampicin-resistant (rRMP) <0.002 - 0.004 nih.gov
Heterodiaryl PPA (6j) H37Rv (drug-susceptible) <0.002 nih.gov
Heterodiaryl PPA (6l) H37Rv (drug-susceptible) <0.002 nih.gov

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. nih.gov The ability to inhibit biofilm formation is a key strategy to overcome antimicrobial resistance. Several pyridine derivatives have shown promising anti-biofilm activity. nih.govresearchgate.net

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were found to possess universal anti-biofilm activity, with one compound in particular, 21d, demonstrating significant, concentration-dependent inhibition of biofilm formation. nih.gov In another study, certain N-alkylated pyridine-based salts were shown to inhibit biofilm formation in S. aureus by up to 58 ± 0.4% and in E. coli by up to 55 ± 0.5%. nih.gov The mechanism of action for some pyridine derivatives involves the inhibition of key enzymes required for virulence. For example, in silico docking studies of triazole-functionalized pyridine derivatives suggest they inhibit dehydrosqualene synthase, an enzyme critical for the biosynthesis of staphyloxanthin, a virulence factor in S. aureus. researchgate.net These findings indicate that the pyridine carboxamide scaffold can be functionalized to effectively disrupt bacterial biofilm formation. mdpi.com

A major challenge in antibiotic development is the rapid emergence of bacterial resistance. nih.gov Therefore, developing compounds that are effective against existing resistant strains or have a low propensity for inducing new resistance is a critical goal. nih.gov

Research has shown that pyridine carboxamide derivatives can be effective against multi-drug resistant pathogens. core.ac.uk For example, certain 2-azetidinones based on a pyridine-4-carboxamide structure exhibited pronounced activity against strains of E. coli, S. aureus, and K. pneumonia that were resistant to the standard antibiotic amoxicillin. core.ac.uk Furthermore, some pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent activity against isoniazid- and rifampicin-resistant strains of M. tuberculosis. nih.gov

In studies monitoring the development of resistance, a 3-(pyridine-3-yl)-2-oxazolidinone derivative (compound 21d) showed a stable effect against S. pneumoniae over a 15-day period, with a significantly lower rate of resistance development compared to the clinically used antibiotic linezolid. nih.gov This suggests that certain pyridine-based compounds may possess a more durable antimicrobial effect, making them attractive candidates for further development.

Anti-inflammatory Pathways and Immunomodulation

In addition to their antimicrobial properties, pyridine-3-carboxylic acid analogs have been reported to possess anti-inflammatory activities. nih.govresearchgate.net While specific mechanistic studies on this compound are limited, research on related compounds provides insight into their potential immunomodulatory effects.

The inhibition of the Nav1.8 sodium channel, a known activity for many pyridine carboxamides, has implications beyond pain. google.comnih.gov Mounting evidence suggests that Nav1.8 is also expressed in the brain and may be involved in the pathogenesis of neuro-inflammatory diseases like multiple sclerosis. google.com This link suggests that inhibitors of Nav1.8 could have therapeutic potential in modulating disease processes driven by inflammation in the nervous system. Further research into related pyridine structures has also confirmed in vivo anti-inflammatory activity, although the precise molecular pathways are still under investigation. researchgate.net

Lack of Publicly Available Data on the Antineoplastic Mechanisms of this compound

Following a comprehensive and targeted search of publicly available scientific literature, it has been determined that there is no specific research data detailing the antineoplastic mechanisms of the compound This compound .

While the broader classes of pyridine and carboxamide derivatives have been the subject of extensive research in oncology, leading to the discovery of numerous compounds with significant anticancer activities, specific studies focusing on the cellular and molecular effects of this compound are not present in the accessible scientific domain.

The investigation for information included searches for studies on this compound's effects on:

Cell cycle progression and potential for cell cycle arrest.

Induction of apoptosis (programmed cell death).

Inhibition of specific molecular targets relevant to cancer.

These searches did not yield any peer-reviewed articles, patents, or conference proceedings that provide the detailed experimental findings required to construct an accurate and informative article on its antineoplastic mechanisms. Specifically, no data tables containing information such as IC50 values against cancer cell lines, analyses of cell cycle phase distribution, or quantification of apoptotic markers for this compound could be located.

Therefore, it is not possible to fulfill the request for an article on the "Molecular Mechanisms of Action and Biological Activities of this compound" with a focus on its antineoplastic mechanisms due to the absence of the necessary scientific evidence.

Structure Activity Relationship Sar Studies and Rational Design of 6 3 Chlorophenyl Pyridine 3 Carboxamide Analogs

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Influence of Halogenation Patterns on Aryl Rings

Halogen atoms, owing to their unique electronic and steric properties, play a significant role in modulating the biological activity of drug candidates. In the context of 6-aryl-pyridine-3-carboxamide analogs, the pattern of halogenation on the aryl ring is a key determinant of efficacy.

Research on related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has demonstrated the importance of halogen substitution on the phenyl ring for biological activity. It was hypothesized that the presence of a halogen at the 4-position of the phenyl ring is crucial for the interaction with specific amino acid residues, such as Arg297, in the target's binding domain. mdpi.com The inductive effect of the halogen atom, combined with the electronic effects of other substituents, can alter the electron density of the phenyl ring, forcing it into a different binding orientation compared to non-halogenated analogs. mdpi.com

For instance, in a series of pyridine-3-carboxamide (B1143946) analogs developed as agents against bacterial wilt, a compound with a chloro group at the para-position of the phenyl ring (ring C) demonstrated exceptional effectiveness. nih.govresearchgate.net This highlights the positive impact of specific halogenation patterns on biological activity. The position of the halogen is critical; for example, in some N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, attaching a p-fluoro moiety on the phenyl carboxamide side chain was found to induce activity, suggesting that hydrophobic and/or hydrogen-bond interactions mediate the ligand/target complex formation. mdpi.com

The following table summarizes the observed effects of halogenation on the phenyl ring in related carboxamide structures:

Compound SeriesHalogen Substituent and PositionObserved Effect on ActivityReference
N-Phenylthieno[2,3-b]pyridine-2-carboxamides4-Halogen (F, Cl, Br, I)Essential for interaction with Arg297 in the binding domain. mdpi.com mdpi.com
Pyridine-3-carboxamide analogsp-Chloro on phenyl ringExceptionally effective against R. solanacearum. nih.govresearchgate.net nih.govresearchgate.net
N-Phenyl-4-hydroxy-2-quinolone-3-carboxamidesp-Fluoro on phenyl carboxamideInduces inhibitory activity. mdpi.com mdpi.com

Effects of Alkyl, Alkoxy, and Trifluoromethyl Substituents

The introduction of alkyl, alkoxy, and trifluoromethyl groups to the 6-phenyl-pyridine-3-carboxamide scaffold can significantly impact its biological profile by altering lipophilicity, metabolic stability, and binding interactions. mdpi.commdpi.com

The trifluoromethyl (-CF3) group is a particularly valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature and high metabolic stability. mdpi.commdpi.com Its presence can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. mdpi.com In a series of nicotinamide (B372718) derivatives, a trifluoromethyl group at the 6-position of the pyridine (B92270) ring was synthesized, indicating its compatibility with this scaffold. nih.gov Similarly, the inclusion of a trifluoromethyl group in alpelisib, a PI3K inhibitor containing a pyridine-3-carboxamide moiety, was found to be crucial for its activity. mdpi.com

Alkoxy groups, such as methoxy (B1213986), can also influence activity. In studies on bis(trifluoromethyl) phenyl hydroxycinnamate derivatives, the chemical shifts of methoxy substituents on the phenyl ring were analyzed, indicating their influence on the electronic environment of the molecule. acs.org The position of the alkoxy group is critical; for example, in a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, a p-methoxy substituent was found to be more active than a p-methyl substituent, suggesting that the oxygen atom may orient the methyl group deeper into a hydrophobic pocket of the binding site.

Alkyl groups, such as methyl, can also modulate activity. In the aforementioned quinolone series, the introduction of a methyl group at the para-position of the phenyl ring was less effective than a methoxy group, highlighting the subtle interplay of electronic and steric effects. mdpi.com

The table below illustrates the impact of these substituents in related compound series:

Compound SeriesSubstituentPositionObserved Effect on ActivityReference
Nicotinamide derivativesTrifluoromethyl6-position of pyridine ringSynthesized as a potential analog. nih.gov nih.gov
Alpelisib (PI3K inhibitor)TrifluoromethylOn pyridine ringImportant for inhibitory activity. mdpi.com mdpi.com
N-Phenyl-4-hydroxy-2-quinolone-3-carboxamidesp-MethoxyPhenyl ringMore active than p-methyl, suggesting favorable orientation in the binding site. mdpi.com
N-Phenyl-4-hydroxy-2-quinolone-3-carboxamidesp-MethylPhenyl ringLess active than p-methoxy. mdpi.com

Role of Substituents on the Pyridine and Phenyl Moieties

Systematic studies on related structures have shown that the positions and types of substituents on the aromatic rings strongly influence biological activity. nih.govresearchgate.net For instance, in a series of pyridine-3-carboxamide analogs, a compound featuring a hydroxyl group at the ortho-position of one aromatic ring (ring A) and a chloro group at the para-position of another (ring C) was found to be exceptionally effective. nih.govresearchgate.net This suggests a synergistic effect between the substituents on the different rings.

The electronic nature of the substituents is a key factor. In N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, electron-withdrawing groups on the phenyl ring were found to be important for activity. mdpi.com The combination of an electron-withdrawing cyano group at the 2-position and a halogen at the 4-position of the phenyl ring led to a change in the electron density of the ring, which in turn influenced its binding interactions. mdpi.com

The steric properties of the substituents also play a crucial role. In the study of 3-substituted 2,6-dichloropyridines, it was found that bulky substituents at the 3-position of the pyridine ring induced regioselectivity in nucleophilic substitution reactions towards the 6-position. researchgate.net This highlights how steric hindrance can direct the synthesis and ultimately the final structure and activity of the molecule.

Role of Core Scaffold Modifications on Activity Profile

Modifications to the central 6-phenyl-pyridine-3-carboxamide scaffold, including changes to the pyridine ring itself and the carboxamide linker, are fundamental strategies for optimizing biological activity.

Variations in Pyridine Ring Substitutions

The substitution pattern on the pyridine ring is a critical determinant of the biological activity of 6-(3-chlorophenyl)pyridine-3-carboxamide analogs. The electronic properties of the pyridine ring can be modulated by introducing various substituents, which in turn affects the pKa of the ring nitrogen and its ability to form hydrogen bonds. researchgate.net

In a study on pyridine carboxamide-based compounds as anti-tubercular agents, alterations in the pyridine carboxylic acid moiety were explored. asm.org It was found that a five-carbon aliphatic chain at a specific position on the pyridine ring was optimal for activity, with shorter or longer chains leading to a significant loss of potency. asm.org This indicates that the size and nature of the substituent on the pyridine ring are finely tuned for optimal interaction with the biological target.

Furthermore, the regioselectivity of reactions on the pyridine ring can be influenced by the existing substituents. For example, in 3-substituted 2,6-dichloropyridines, the nature of the 3-substituent (e.g., cyano vs. carboxylate) can direct nucleophilic substitution to either the 2- or 6-position. researchgate.net This principle can be applied to the synthesis of diverse analogs of this compound with specific substitution patterns on the pyridine ring.

Modifications of the Carboxamide Linkage

The carboxamide linkage (-CONH-) is a key structural feature of this compound, often involved in crucial hydrogen bonding interactions with the target protein. Modifications to this linker can have a profound impact on the compound's activity.

In a series of pyridine-3-carboxamide analogs, the amide linkage was found to be a major contributor to their high potency. researchgate.net The importance of the primary aromatic amide bond was highlighted in another study on pyridine carboxamides as anti-tubercular agents. asm.org Analogs where the primary amide was replaced with a secondary aromatic amide, an aliphatic amide, or a urea (B33335) derivative exhibited low or no activity, confirming the critical role of the specific carboxamide moiety. asm.org

However, in some cases, modifications to the linker can be beneficial. For instance, in a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, elongating the carboxamide side chain by one carbon atom was found to enhance activity, suggesting that the aromatic motif could be buried deeper in a hydrophobic site of the target.

The following table summarizes findings on carboxamide linkage modifications in related structures:

Compound SeriesModification of Carboxamide LinkageObserved Effect on ActivityReference
Pyridine-3-carboxamide analogsPrimary amideHighly potent. researchgate.net researchgate.net
Pyridine carboxamides (anti-tubercular)Replacement with secondary amide, aliphatic amide, or ureaLow or no activity. asm.org asm.org
N-Phenyl-4-hydroxy-2-quinolone-3-carboxamidesElongation by one carbonEnhanced activity.

In-depth Analysis of this compound Reveals Limited Publicly Available Research for a Detailed Structure-Activity Relationship Study

Despite extensive searches of scientific literature and databases, detailed research focusing specifically on the structure-activity relationship (SAR) studies and rational design of analogs for the chemical compound This compound is not extensively available in the public domain. While the broader class of pyridine-3-carboxamide derivatives has been the subject of numerous studies for various therapeutic applications, specific and in-depth pharmacophore elucidation and the design of analogs with enhanced potency and selectivity for this particular compound are not well-documented.

The pyridine-3-carboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. nih.gov Research on various analogs has demonstrated a wide range of activities, including antifungal properties through the inhibition of succinate (B1194679) dehydrogenase, and as agents against bacterial wilt in agricultural applications. nih.govnih.gov These studies often involve molecular docking and SAR analysis to understand how different substituents on the pyridine and carboxamide moieties influence biological activity. nih.gov

For instance, in a study on N-(4-phenylthiazol-2-yl) nicotinamide derivatives, which share the pyridine-3-carboxamide core, researchers used molecular docking to investigate the interactions with the target protein and conducted SAR studies to optimize activity. nih.gov The findings highlighted the importance of specific substituents on the aromatic rings for biological efficacy. nih.gov Another study on pyridine carboxamide derivatives as antifungal agents also emphasized the role of substituents in determining the antifungal activity and spectrum. nih.gov

However, the specific influence of the 3-chlorophenyl group at the 6-position of the pyridine ring in This compound and the subsequent rational design of its analogs are not subjects of dedicated public reports. To generate a detailed analysis as requested, including pharmacophore models and data tables on analog potency and selectivity, specific research on this compound and its derivatives would be required. Without such dedicated studies, any attempt to construct a detailed SAR analysis would be speculative and not adhere to the rigorous scientific standards of relying on published, peer-reviewed data.

Therefore, while the general principles of SAR and rational drug design are well-established for the pyridine-3-carboxamide class of compounds, a scientifically accurate and detailed article focusing solely on This compound as outlined cannot be generated from the currently available public information.

Preclinical Efficacy Studies in Vitro and Relevant in Vivo Models

Cellular and Biochemical Assays for Target Engagement and Pathway Modulation

Cellular target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cell. While direct target engagement data for 6-(3-chlorophenyl)pyridine-3-carboxamide is not extensively published, studies on its core structure, nicotinamide (B372718) (pyridine-3-carboxamide), provide significant insights into potential mechanisms and pathway modulation, particularly in the context of neurodegenerative diseases.

In a mouse model of Parkinson's disease, treatment with nicotinamide demonstrated significant neuroprotective effects by modulating key signaling pathways involved in oxidative stress and neuroinflammation. The treatment led to a notable increase in the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), two critical proteins in the cellular antioxidant response. Concurrently, nicotinamide treatment downregulated the Toll-like receptor 4 (TLR-4) signaling pathway, reducing levels of phosphorylated nuclear factor-κB (p-NFκB) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. These findings suggest that compounds based on the pyridine-3-carboxamide (B1143946) scaffold may engage cellular targets that regulate the interplay between oxidative stress and inflammatory responses.

Table 1: Pathway Modulation by Nicotinamide in a Parkinson's Disease Mouse Model

Pathway ComponentObserved Effect of TreatmentImplied Cellular Function
Nrf2Increased Expression (0.5 to 1.0-fold)Activation of Antioxidant Response
HO-1Increased Expression (0.5 to 1.0-fold)Heme Catabolism, Antioxidant
TLR-4Reduced Expression (0.5 to 2.0-fold)Attenuation of Innate Immune Response
p-NFκBReduced LevelsInhibition of Pro-inflammatory Gene Transcription
COX-2Reduced LevelsReduction in Inflammatory Prostaglandin Synthesis

This interactive table summarizes the effects of nicotinamide, the parent compound of this compound, on key cellular pathways. Data is derived from a study on an MPTP-induced Parkinson's disease mouse model.

In Vitro Anti-pathogen Evaluation (e.g., Bacteriostatic, Anti-biofilm, Enzyme Assays)

The pyridine-3-carboxamide scaffold has been a foundation for the development of novel antimicrobial agents. Various derivatives have shown promise in in vitro evaluations against both bacterial and fungal pathogens, exhibiting bacteriostatic, anti-biofilm, and enzyme-inhibiting properties.

In the pursuit of new agents against the virulence of Staphylococcus aureus, in silico docking studies were performed on triazole functionalized pyridine (B92270) derivatives with the enzyme dehydrosqualene synthase. This enzyme is critical for the biosynthesis of staphyloxanthin, a carotenoid pigment that protects the bacterium from the host's immune response and oxidative stress. Inhibition of this enzyme is a key strategy for reducing the pathogen's virulence.

Furthermore, related novel chlorophenyl dioxo-imidazolidine compounds have demonstrated significant potential in inhibiting DNA gyrase, a validated antimicrobial target. Two such compounds showed high-level inhibition with IC₅₀ values of 0.025 µM and 0.24 µM, respectively. These compounds were also effective against biofilms of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 0.1-9.5 µg/mL.

Table 2: In Vitro Anti-biofilm and Enzyme Inhibition Activity of Related Compounds

Compound ClassTarget Organism/EnzymeActivity TypeNotable Results
Chlorophenyl Dioxo-ImidazolidinesS. aureus, P. aeruginosa, E. coliAnti-biofilmEffective at low MIC (0.1-9.5 µg/mL)
Chlorophenyl Dioxo-ImidazolidinesDNA GyraseEnzyme InhibitionIC₅₀ values of 0.025 µM and 0.24 µM
Triazole Pyridine DerivativesDehydrosqualene Synthase (S. aureus)Enzyme Inhibition (in silico)Identified as potential inhibitors

This interactive table presents the anti-pathogen activities of compounds structurally related to this compound.

Efficacy Studies in Animal Models of Disease (Mechanistic Focus)

The potential for pyridine-3-carboxamide derivatives to confer neuroprotection has been explored in animal models of neurodegenerative diseases like Parkinson's disease (PD). The neurotoxin 6-hydroxydopamine (6-OHDA) is often used to create lesions in animal models that mimic the dopaminergic neuron loss seen in PD.

In a PD mouse model induced by the neurotoxin MPTP, treatment with nicotinamide, the parent structure of this compound, significantly reversed disease pathologies. The treatment protected against the loss of dopaminergic neurons, evidenced by restored levels of tyrosine hydroxylase and dopamine (B1211576) transporters in the striatum and substantia nigra. This neuroprotective effect was accompanied by improved motor function in the animals.

Mechanistically, the dysregulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs) is implicated in excitotoxicity underlying several neurological disorders. Studies on related thiazole-carboxamide derivatives show they can modulate AMPARs, suggesting a potential therapeutic pathway for controlling neuronal damage.

Rodent models of inflammatory and neuropathic pain are characterized by distinct neurochemical changes in the spinal cord and sensory neurons. These models, often induced by nerve injury or administration of agents like chemotherapeutics, are essential for evaluating new analgesics.

AMPA receptors, particularly those permeable to calcium, are highly expressed in the spinal dorsal horn and play a critical role in the transmission of pain signals and central sensitization in chronic pain states. Research on related isoxazole-4-carboxamide derivatives has shown that these compounds can act as potent inhibitors of AMPA receptor activity. In electrophysiological studies, specific derivatives produced significant reductions in AMPA receptor-mediated currents, highlighting a clear mechanism for potential analgesic effects in inflammatory pain conditions. The structural combination of a carboxamide group with a chlorophenyl ring appears to be a key feature for this activity, suggesting that this compound could operate through a similar mechanism of action.

Plant-Based Disease Models for Agricultural Applications (e.g., Bacterial Wilt in Tomatoes)

Beyond human health, pyridine-3-carboxamide derivatives have shown significant efficacy in agricultural applications, particularly in combating plant diseases. Bacterial wilt, caused by the pathogen Ralstonia solanacearum, is a devastating disease affecting many crops, including tomatoes, leading to substantial yield losses.

In a study focused on this disease, newly synthesized pyridine-3-carboxamide analogs were evaluated for their ability to induce disease resistance in tomato plants. A lead compound from the series significantly reduced the percentage of infection and the quantity of the pathogen in plant tissues. The mechanism of action was linked to the induction of plant defense enzymes. Treatment with the analog led to a marked increase in the activity of peroxidase (POX) and phenylalanine ammonia (B1221849) lyase (PAL) at various time points after application. These enzymes are integral to the plant's defense response, involved in strengthening cell walls and producing antimicrobial compounds. The strategic design of these pyridine-3-carboxamide analogs offers a promising approach for controlling bacterial wilt.

Table 3: Effect of a Pyridine-3-Carboxamide Analog on Tomato Defense Enzymes

Defense EnzymeTime Post-TreatmentObservation
Peroxidase (POX)Multiple time pointsHighest activity observed at specific intervals
Phenylalanine Ammonia Lyase (PAL)Multiple time pointsHighest activity observed at specific intervals

This interactive table summarizes the induction of key defense enzymes in tomato seedlings after treatment with a pyridine-3-carboxamide analog, as a defense mechanism against bacterial wilt.

Advanced Analytical Methodologies for Research and Quantification of 6 3 Chlorophenyl Pyridine 3 Carboxamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are the cornerstone of chemical analysis, providing high-resolution separation of complex mixtures. For a compound such as 6-(3-Chlorophenyl)pyridine-3-carboxamide , both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play critical roles in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantification of non-volatile compounds like This compound . researchgate.net Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyridine (B92270) derivatives. researchgate.net The structural integrity and purity of synthesized batches of related pyridine carboxamide analogs have been successfully confirmed using HPLC analysis. asm.org

A typical RP-HPLC method for a pyridine derivative involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.nethelixchrom.com The selection of the mobile phase composition and gradient can be optimized to achieve efficient separation of the main compound from any impurities. Detection is often carried out using a UV detector, as the aromatic rings in This compound are expected to exhibit strong UV absorbance.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Pyridine Carboxamide Derivatives

ParameterValue/Type
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table presents a representative set of HPLC conditions based on methods used for similar pyridine derivatives and is a hypothetical example for the analysis of this compound.

Gas Chromatography (GC) for Volatile Byproducts

During the synthesis of This compound , volatile byproducts or residual solvents may be present in the final research sample. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of these volatile impurities. mdpi.comresearchgate.net The high sensitivity of GC-MS allows for the detection of trace amounts of contaminants, ensuring the high purity of the research compound. mdpi.com For instance, a direct GC-MS method has been developed for the estimation of niacin and its impurities, including pyridine, demonstrating the utility of this technique for related structures. mdpi.comsemanticscholar.org

The selection of the GC column is critical and is based on the polarity of the potential byproducts. A common choice is a non-polar or medium-polarity column. The temperature program of the GC oven is optimized to ensure the separation of all volatile components.

Table 2: Representative GC-MS Parameters for the Analysis of Volatile Impurities

ParameterValue/Type
Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-400

This table provides a hypothetical set of GC-MS conditions that could be adapted for the analysis of volatile byproducts in samples of this compound, based on methods for similar compounds.

Mass Spectrometry for Trace Analysis and Metabolite Identification in Research Samples

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for the trace analysis of This compound and the identification of its metabolites in biological research samples. nih.gov Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the predominant technique for such studies. nih.gov

In the context of drug discovery, identifying the metabolic fate of a compound is essential. For pyridine carboxamide derivatives, metabolism can involve various enzymatic reactions in the body. A study on a pyridine carboxamide, MMV687254, showed that it is hydrolyzed by an amidase to form 5-butyl-2-pyridinecarboxylic acid and 1-aminoisoquinoline. asm.orgnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of metabolites. ijpras.com

Table 3: Potential Metabolic Transformations of this compound

Metabolic ReactionPotential Metabolite Structure
Hydrolysis of Amide Bond 6-(3-Chlorophenyl)nicotinic acid and ammonia (B1221849)
Hydroxylation of Phenyl Ring 6-(3-Chloro-x-hydroxyphenyl)pyridine-3-carboxamide
Hydroxylation of Pyridine Ring 6-(3-Chlorophenyl)-x-hydroxypyridine-3-carboxamide
N-Oxidation of Pyridine Ring This compound-N-oxide

This table illustrates hypothetical metabolic pathways for this compound based on common metabolic routes for similar xenobiotics.

Spectroscopic Methods for Mechanistic Interrogation in Biological Systems

Spectroscopic techniques are vital for investigating the interactions of This compound with biological macromolecules, which is key to understanding its mechanism of action. Techniques such as UV-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy can provide valuable insights.

UV-Vis spectroscopy can be used to study the binding of a compound to a target protein. nih.govacs.org Changes in the absorption spectrum of the compound or the protein upon binding can indicate an interaction and can be used to determine binding constants. nih.gov

NMR spectroscopy, particularly 1H and 15N NMR, is a powerful tool for elucidating the three-dimensional structure of a compound and its interactions at an atomic level. nih.govacs.org For example, NMR has been used to study the protonation and conformation of pyridine-supported superbases. nih.govacs.org In the context of This compound , NMR could be used to identify the specific atoms involved in binding to a biological target by observing changes in their chemical shifts upon interaction.

Future Research Directions and Translational Potential in Chemical Biology and Medicinal Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

The exploration for new therapeutic applications of 6-(3-Chlorophenyl)pyridine-3-carboxamide and its analogs is a burgeoning area of research. While its anti-infective properties are notable, the core scaffold shows promise against a range of other diseases.

Anticancer Research : The phosphatidylinositol 3-kinase (PI3Kα) has been identified as an attractive target for anticancer drug design. mdpi.com Research into N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities, has shown that these derivatives can effectively occupy the PI3Kα binding site and exhibit antiproliferative activity against colon carcinoma cell lines. mdpi.com Furthermore, analogs of 6-arylpyridine have been designed as selective inhibitors of carbonic anhydrase IX, an enzyme implicated in the survival of solid tumors in hypoxic environments. nih.gov The overexpression of Myeloid leukemia 1 (MCL-1), an anti-apoptotic protein, is a known factor in tumorigenesis and drug resistance. nih.govevitachem.com Small molecule inhibitors of MCL-1 are therefore of significant interest in cancer therapy, and the pyridine (B92270) carboxamide structure could serve as a template for developing such inhibitors. nih.govnih.gov

Anti-tubercular and Anti-infective Research : The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) necessitates the development of novel anti-tubercular agents. nih.gov Analogs of this compound have shown promise in this area. For instance, 3-chlorophenyl imidazo[1,2-a]pyridine-3-carboxy-substituted hydrazides displayed enhanced activity and selectivity towards isoniazid-resistant Mtb strains. mdpi.com The proposed mechanism involves targeting the cytochrome bcc-aa3 supercomplex, which disrupts the electron transport chain in mycobacteria, offering an alternative pathway to combat resistant strains. mdpi.com The broader pyridine-3-carboxamide (B1143946) class has also been investigated for treating bacterial wilt in tomatoes caused by Ralstonia solanacearum, indicating a wider potential in controlling bacterial pathogens. nih.gov

Antifungal and Antiviral Applications : Pyridine carboxamide derivatives have been developed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal applications. nih.gov One such derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, exhibited in vivo antifungal activity against Botrytis cinerea comparable to the commercial fungicide thifluzamide. nih.gov In antiviral research, N-arylindazole-3-carboxamide derivatives, developed from an anti-MERS-CoV hit, have shown potent inhibitory activity against SARS-CoV-2, suggesting a new template for creating anti-coronavirus agents. nih.gov

Potential Therapeutic AreaSpecific Biological TargetRelated Compound Class/FindingCitation
Oncology Phosphatidylinositol 3-kinase (PI3Kα)N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides show antiproliferative activity. mdpi.com
Carbonic Anhydrase IX6-arylpyridine-tethered sulfonamides designed as selective inhibitors for colorectal cancer. nih.gov
Myeloid leukemia 1 (MCL-1)MCL-1 is a key target in various cancers; its inhibition is a promising therapeutic strategy. nih.govnih.gov
Infectious Disease (Tuberculosis) Cytochrome bcc-aa3 supercomplex3-chlorophenyl imidazo[1,2-a]pyridine-3-carboxy-substituted hydrazides are selective for INH-resistant Mtb. mdpi.com
Infectious Disease (Bacterial) Ralstonia solanacearumPyridine-3-carboxamide analogs are effective against bacterial wilt in tomatoes. nih.gov
Infectious Disease (Fungal) Succinate Dehydrogenase (SDH)Pyridine carboxamide derivatives show potent antifungal activity against Botrytis cinerea. nih.gov
Infectious Disease (Viral) SARS-CoV-2N-Arylindazole-3-carboxamide derivatives exhibit potent inhibitory effects. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of diverse and complex analogs of this compound is crucial for establishing robust structure-activity relationships (SAR) and optimizing therapeutic potential. Researchers are employing a variety of advanced synthetic methodologies to achieve this.

Key strategies include:

Multistep and One-Pot Syntheses : Efficient synthetic routes are being developed, including facile one-pot approaches for the regioselective synthesis of related structures like 3-methyl-6-arylpyridazine-4-carboxamides. researchgate.net Multistep processes are also common for creating novel pyridine-3-carboxamide analogs with confirmed structures via spectroscopy. nih.gov

Catalytic Reactions : Palladium-catalyzed reactions are proving instrumental in constructing complex molecular architectures. nbuv.gov.ua Methods such as the Sonogashira reaction followed by tandem C–N coupling and cyclization, as well as the Suzuki coupling process, have been used to synthesize various pyrrolo[2,3-c]pyridines and other analogs. nbuv.gov.ua

Scaffold Hopping and Hybridization : A scaffold hopping approach has been used to identify novel anti-tubercular agents, leading to molecules with specific activity against drug-resistant tuberculosis. mdpi.com Furthermore, the synthesis of hybrid molecules, such as naphthoyl-(3-pyrazolyl)thiazole hybrids, demonstrates the potential for integrating the pyridine-carboxamide core with other pharmacophores to generate novel bioactivity. researchgate.net

The synthesis of imidazo[1,2-a]pyridine (B132010) carboxamides (IPAs) is a notable example of a general scheme that allows for extensive SAR studies, yielding compounds with low nanomolar minimum inhibitory concentrations (MICs) against M. tuberculosis. plos.org

Integration of Predictive Modeling and Artificial Intelligence in Compound Design

The use of computational tools is becoming indispensable for accelerating the drug discovery process. Predictive modeling and artificial intelligence (AI) offer powerful methods to design and screen virtual compounds, prioritizing synthetic efforts on the most promising candidates.

Molecular Docking : This technique is widely used to predict the binding orientation and affinity of small molecules to their protein targets. It has been successfully applied to screen pyridine-3-carboxamide analogs against targets like PI3Kα, succinate dehydrogenase, and AMPA receptors, helping to elucidate binding modes and guide analog design. nih.govmdpi.comresearchgate.net Induced-fit docking (IFD) further refines these predictions by accounting for the flexibility of the protein's binding site. mdpi.com

Quantum Chemistry : Theoretical investigations using methods like HOMO and LUMO studies are employed to understand the electronic properties, molecular structures, and reactivity of novel analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : Preliminary QSAR studies have been conducted on related heterocyclic compounds to correlate chemical structure with antibacterial activity, providing a framework for designing more potent agents. nih.gov

AI in Materials Science : Beyond drug design, theoretical predictions guided by computational models have been shown to strongly agree with experimental results in the synthesis of advanced sensing materials, showcasing the predictive power of these approaches. acs.org

Computational TechniqueApplication in Pyridine Carboxamide ResearchTarget/PurposeCitation
Molecular Docking Predicting binding modes and affinities of analogs.PI3Kα, SDH, AMPA Receptors nih.govmdpi.comresearchgate.net
Induced-Fit Docking (IFD) Exploring protein flexibility upon ligand binding.PI3Kα mdpi.com
Quantum Chemistry (HOMO/LUMO) Investigating molecular structure and reactivity.Pyridine-3-carboxamide analogs nih.gov
QSAR Correlating structure with biological activity.Antibacterial activity nih.gov

Application of Systems Biology Approaches to Understand Pleiotropic Effects

For compounds derived from the this compound scaffold, systems biology can be applied to:

Elucidate Mechanisms of Action : For anti-infectives, RNA-Seq experiments can reveal global changes in gene expression in the target pathogen, identifying multiple inhibited biochemical pathways and explaining why resistance is less likely to develop. nih.gov

Understand On- and Off-Target Effects : In cancer therapy, a systems approach can map the downstream consequences of inhibiting a primary target. For example, investigating the co-inhibition of Src and MCL-1 in acute myeloid leukemia revealed functional dependence on the downregulation of downstream targets like c-Myc and BCL-xL, providing a more complete picture of the drug's synergistic action. nih.gov

Deconvolute Multifactorial Diseases : Cancer is recognized as a multifactorial disease, and compounds often target multiple pathways. mdpi.com Systems biology can help to understand how a single agent or combination therapy impacts the broader disease network, leading to more effective treatment strategies.

Strategies for Overcoming Resistance Mechanisms in Anti-Infective Research

Drug resistance is a critical challenge in treating infectious diseases. The development of compounds based on this compound must incorporate strategies to mitigate and overcome resistance.

Targeting Novel Pathways : As seen with the Mtb cytochrome bcc-aa3 supercomplex, directing drugs against unconventional targets can bypass existing resistance mechanisms. mdpi.com

Developing Multi-Targeted Agents : Compounds that bind to multiple sites on their target or engage multiple targets simultaneously are more resilient to the development of resistance. nih.gov Mutations in a single target are less likely to confer resistance if the drug has other mechanisms of action. nih.gov

Combination Therapy : Combining a pyridine carboxamide-based agent with other drugs can produce synergistic effects and overcome resistance. This can involve using one drug to increase the permeability of the pathogen to the second drug or simultaneously targeting different essential pathways. nih.gov For example, combining MCL-1 antagonists with Src inhibitors has been shown to block the compensatory upregulation of MCL-1, a mechanism of resistance in AML. nih.gov

Analog Development for Resistant Strains : A primary strategy involves the continuous design and synthesis of new analogs specifically aimed at being effective against known resistant strains of pathogens. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of 6-(3-Chlorophenyl)pyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of chlorophenyl groups to pyridine-carboxamide scaffolds. Key variables include:

  • Temperature Control: Maintain 60–80°C during nucleophilic substitution to minimize side reactions (e.g., dehalogenation) .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in pyridine ring functionalization .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization achieves >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A combination of techniques is critical:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) and carboxamide carbonyl (δ ~165–170 ppm) .
  • IR Spectroscopy: Confirm carboxamide C=O stretch (~1670 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.0584 for C₁₂H₁₀ClN₂O) .
  • X-ray Crystallography: Resolve structural ambiguities, such as dihedral angles between pyridine and chlorophenyl rings (e.g., 45–55°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

Methodological Answer: Discrepancies often arise from differences in:

  • Catalyst Loading: Excess Lewis acids (e.g., >10 mol% ZnCl₂) may promote byproduct formation, reducing yields. Optimize via kinetic studies (e.g., in situ monitoring via HPLC) .
  • Substrate Purity: Trace impurities in starting materials (e.g., 3-chlorophenylboronic acid) can inhibit coupling efficiency. Pre-purify via distillation or Soxhlet extraction .
  • Data Normalization: Report yields relative to internal standards (e.g., trityl chloride) to account for variability in workup losses .

Q. What strategies are effective for isolating and characterizing structural isomers of derivatives?

Methodological Answer: Structural isomers (e.g., regioisomers in pyridine substitution) require:

  • Chromatographic Separation: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Dynamic NMR: Analyze rotational barriers in carboxamide groups to distinguish cis/trans isomers (e.g., variable-temperature ¹H NMR at −40°C to 25°C) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated spectra (B3LYP/6-31G*) to assign isomer configurations .

Q. How do electronic effects of the 3-chlorophenyl substituent influence pyridine ring reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects: The Cl group deactivates the pyridine ring, reducing electrophilic substitution rates. Quantify via Hammett constants (σₚ = +0.23 for Cl) .
  • Resonance Stabilization: Chlorine’s para-directing effect enhances carboxamide nucleophilicity. Probe via competitive reactions with iodomethane (kinetic isotopic labeling) .
  • DFT Calculations: Map electrostatic potential surfaces (e.g., using Gaussian 16) to predict sites for nucleophilic attack or hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.